N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
COX-2 Inhibition for Rheumatoid Arthritis and Pain Management
- Research has shown that certain sulfonamide derivatives, including those similar to N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, can act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This inhibition is crucial for developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Histamine H3-Receptor Antagonism
- Cyclopropyl derivatives have been identified as novel antagonists for the histamine H3 receptor. These compounds, including those structurally related to the compound , are significant for developing new treatments for disorders involving the central nervous system (Stark, 2000).
Structural Analogues for Bioactive Compounds
- The cyclopropane ring in compounds like N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is used to restrict the conformation of biologically active compounds. This structural feature helps in understanding bioactive conformations and improving activity (Kazuta et al., 2002).
Antimicrobial Studies
- Sulfanilamide derivatives, akin to the compound , have been synthesized and studied for their antimicrobial properties. These studies contribute to developing new antibacterial and antifungal agents (Lahtinen et al., 2014).
Immunomodulatory Effects
- Certain sulfonamide derivatives, including those structurally related to N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, have been investigated for their ability to enhance immune responses, particularly in restoring cytolytic T-lymphocyte activity. This research is vital for cancer therapy and immunocompromised conditions (Wang et al., 1988).
Antitumor Applications
- Studies have also explored sulfonamide derivatives for their potential as antitumor agents. These compounds are designed to offer potent antitumor activity with reduced toxicity, an essential aspect of cancer treatment (Huang et al., 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-3-9-16(10-4-13)24(22,23)20-15-5-1-12(2-6-15)11-17(21)19-14-7-8-14/h1-6,9-10,14,20H,7-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOWEYAOWUWWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide |
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